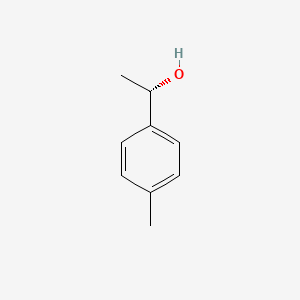

(S)-1-(4-Methylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199180 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-54-2 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-P-TOLYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQX72AAKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-1-(4-Methylphenyl)ethanol chemical properties and structure

An In-Depth Technical Guide to (S)-1-(4-Methylphenyl)ethanol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of this compound. As a valuable chiral secondary alcohol, this compound serves as a critical building block in modern asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular characteristics and practical methodologies for its enantioselective preparation.

Part 1: Molecular Structure and Stereochemistry

This compound is an aromatic secondary alcohol distinguished by a single stereocenter, rendering it a chiral molecule.[1] Its structure consists of a toluene group (a benzene ring substituted with a methyl group) attached to an ethanol backbone at the 1-position.[2] The chirality arises from the tetrahedral carbon atom bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 4-methylphenyl (p-tolyl) group.

Stereochemical Assignment:

The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral center are ranked by atomic number:

-

-OH (Oxygen, Z=8)

-

-C₆H₄CH₃ (Carbon of the aromatic ring, Z=6)

-

-CH₃ (Carbon of the methyl group, Z=6)

-

-H (Hydrogen, Z=1)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from highest to lowest priority (OH → C₆H₄CH₃ → CH₃) proceeds in a counter-clockwise direction, hence the (S)-configuration (from the Latin sinister, meaning left). This specific spatial arrangement is crucial, as it dictates the molecule's interaction with other chiral entities, a fundamental principle in drug-receptor binding and asymmetric catalysis.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 51154-54-2[3]

-

Molecular Formula: C₉H₁₂O[4]

-

Molecular Weight: 136.19 g/mol [5]

-

InChI Key: JESIHYIJKKUWIS-MRVPVSSYSA-N[6]

-

Canonical SMILES: CC(C1=CC=C(C=C1)C)O[5]

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, purification, and application in synthesis. The most distinguishing physical property of this enantiomer is its optical activity—the ability to rotate the plane of polarized light.

Table 1: Physicochemical Properties of 1-(4-Methylphenyl)ethanol

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 218-220 °C | [3][7] |

| Density | 0.987 g/mL at 20 °C | [7] |

| Refractive Index (n²⁰/D) | 1.519 - 1.524 | [7][8] |

| Water Solubility | Slightly soluble/miscible | [3][7] |

| Flash Point | 102 °C | [3] |

| pKa | 14.56 ± 0.20 (Predicted) | [7] |

| Optical Rotation [α] | Specific value depends on conditions; the (S)-enantiomer is levorotatory (-). |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is critical for its identification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals: a doublet for the methyl group protons (~1.5 ppm), a singlet for the tolyl methyl protons (~2.3 ppm), a quartet for the methine proton (~4.8 ppm), and two doublets in the aromatic region (~7.1-7.3 ppm) corresponding to the protons on the p-substituted benzene ring. A broad singlet for the hydroxyl proton is also expected.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the two methyl carbons (~21 ppm and ~25 ppm), the chiral methine carbon (~70 ppm), and the aromatic carbons, including the quaternary carbons (~125-143 ppm).[6]

-

IR (Infrared) Spectroscopy: Key absorption bands include a broad O-H stretch around 3360 cm⁻¹, C-H stretches (aromatic and aliphatic) just below and above 3000 cm⁻¹, aromatic C=C stretches in the 1500-1600 cm⁻¹ region, and a prominent C-O stretch around 1090 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation would likely involve the loss of a methyl group (m/z = 121) and the loss of water (M-18).

Part 3: Asymmetric Synthesis – A Methodological Deep Dive

Producing enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis.[9] While classical resolution can be employed, modern drug development relies on more efficient asymmetric methods.[10] Asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 4'-methylacetophenone, stands out as a robust and scalable method.[11][12]

Core Principle: Asymmetric Transfer Hydrogenation

This methodology involves the transfer of a hydride from a hydrogen donor molecule (e.g., formic acid or isopropanol) to the ketone, mediated by a chiral transition metal catalyst. The catalyst, typically a Ruthenium(II) complex bearing a chiral ligand, creates a chiral environment that directs the hydride attack to one face of the carbonyl group, preferentially forming one enantiomer of the alcohol.[12]

The choice of the catalyst's ligand chirality dictates the product's stereochemistry. For the synthesis of the (S)-alcohol, a catalyst with a corresponding chiral ligand, such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), is employed.[11]

Experimental Protocol: Synthesis of this compound via ATH

This protocol is a representative, self-validating system for the enantioselective synthesis of the target compound.

Objective: To synthesize this compound from 4'-methylacetophenone with high enantiomeric excess (>95% ee).

Materials:

-

4'-Methylacetophenone (Substrate)

-

[RuCl₂(p-cymene)]₂ (Catalyst Precursor)

-

(S,S)-TsDPEN (Chiral Ligand)

-

Formic acid (HCOOH) (Hydrogen Donor)

-

Triethylamine (NEt₃) (Base)

-

Dichloromethane (DCM) or similar aprotic solvent (Solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

-

Ethyl acetate and Hexane (for chromatography)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Methodology:

-

Catalyst Formation (In Situ):

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-TsDPEN (2.2 equivalents) in anhydrous DCM.

-

Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex, RuCl.

-

Causality: The pre-coordination of the chiral ligand to the ruthenium center is essential for creating the asymmetric catalytic environment before the substrate is introduced.

-

-

Reaction Setup:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as both the hydrogen source and the base required for the catalytic cycle.

-

In a separate flask, dissolve 4'-methylacetophenone (e.g., 1000 equivalents relative to the Ru dimer) in the solvent.

-

Add the substrate solution and the formic acid/triethylamine mixture (e.g., 5 equivalents relative to substrate) to the flask containing the catalyst.

-

-

Reaction Execution:

-

Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.

-

Trustworthiness: The reaction is self-validating as the complete consumption of the starting material, confirmed by chromatography, indicates reaction completion. The enantiomeric excess of the product will be determined in the analysis step.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution to neutralize the excess formic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

-

Analysis:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

-

Caption: Asymmetric synthesis workflow for this compound.

Part 4: Applications in Research and Drug Development

The utility of this compound is primarily derived from its status as a chiral building block. Enantiomerically pure alcohols are foundational precursors in the synthesis of numerous active pharmaceutical ingredients (APIs).[9][10]

-

Chiral Intermediates in Pharmaceutical Synthesis: Many complex drug molecules contain multiple stereocenters. The incorporation of pre-made chiral fragments like this compound simplifies the overall synthesis, avoids late-stage resolutions, and ensures the final product has the correct absolute stereochemistry, which is critical for its therapeutic efficacy and safety.[13]

-

Synthesis of Chiral Ligands: The hydroxyl group can be readily functionalized, allowing the molecule to be incorporated into larger, more complex ligands for asymmetric metal catalysis.

-

Polymer Chemistry: This chiral alcohol can be used in the chemoenzymatic synthesis of optically active, biodegradable polymers, which have applications in materials science and biomedical engineering.[14]

-

Fragrance and Flavor Industry: While often used as a racemate, the enantiomerically pure forms can provide more specific and refined scent or taste profiles.[4]

Caption: Key application areas for this compound.

Part 5: Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a combustible liquid with a high flash point.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation or work in a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a cornerstone chiral intermediate whose value is deeply rooted in its specific stereochemical identity. A thorough understanding of its properties, coupled with robust and efficient methods for its asymmetric synthesis, empowers researchers and drug development professionals to construct complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such fundamental chiral building blocks will only increase.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

-

Chemsrc. (2025). 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. [Image]. Retrieved from [Link]

-

Pharmaceutical Technology. (2011). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

-

Lab-Tools. (2025). Chiral alcohols: Significance and symbolism. Retrieved from [Link]

-

Almac Group. (n.d.). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Retrieved from [Link]

-

University of Calgary. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S22: 1H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

Sources

- 1. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 2. Human Metabolome Database: Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378) [hmdb.ca]

- 3. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 1-(4-Methylphenyl)ethanol | 536-50-5 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. 1-(4-Methylphenyl)ethanol | 536-50-5 [chemicalbook.com]

- 8. B20832.14 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. kanto.co.jp [kanto.co.jp]

- 12. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac [almacgroup.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-(4-Methylphenyl)ethanol

Abstract

1-(4-Methylphenyl)ethanol, a secondary aromatic alcohol, serves as a fundamental model for understanding the principles of stereochemistry and a valuable chiral building block in asymmetric synthesis.[1] Its structure, featuring a single stereocenter, makes it an ideal substrate for developing and evaluating methods of enantioselective synthesis and chiral resolution. This guide provides a comprehensive technical overview of the stereochemical aspects of 1-(4-Methylphenyl)ethanol, including the synthesis of the racemate, modern techniques for enantiomeric resolution and enantioselective production, methods for characterization, and the application of its enantiopure forms in the pharmaceutical and chemical industries.[2]

The Molecular Architecture: Understanding Chirality in 1-(4-Methylphenyl)ethanol

The core of 1-(4-Methylphenyl)ethanol's stereochemical identity lies in its molecular structure. It is a chiral molecule because it contains a carbon atom—specifically, the carbinol carbon (the carbon bonded to the hydroxyl group)—that is attached to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxyl group (-OH), and a 4-methylphenyl (p-tolyl) group. This carbon is known as a stereocenter or chiral center.

The presence of this single stereocenter means that 1-(4-Methylphenyl)ethanol can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(4-Methylphenyl)ethanol and (S)-1-(4-Methylphenyl)ethanol according to the Cahn-Ingold-Prelog priority rules. While possessing identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] This optical activity is a defining characteristic of chiral molecules and is crucial for their application in stereospecific synthesis.

Caption: Enantiomers of 1-(4-Methylphenyl)ethanol as non-superimposable mirror images.

Synthesis of Racemic 1-(4-Methylphenyl)ethanol: The Starting Point

The most direct and common laboratory synthesis of 1-(4-Methylphenyl)ethanol yields a racemic mixture, an equal (1:1) mixture of the (R)- and (S)-enantiomers. This is typically achieved through the reduction of the prochiral ketone, 4'-methylacetophenone.

Causality of Racemate Formation: The carbonyl carbon of 4'-methylacetophenone is sp²-hybridized and planar. A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), delivers a hydride ion (H⁻) to this carbonyl carbon. Due to the planar nature of the ketone, the hydride can attack from either face of the carbonyl plane with equal probability. Attack from one face yields the (R)-enantiomer, while attack from the opposite face yields the (S)-enantiomer, resulting in a racemic product.

Caption: Workflow for the synthesis of racemic 1-(4-Methylphenyl)ethanol.

Experimental Protocol: Reduction of 4'-Methylacetophenone

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4'-methylacetophenone and a suitable solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or THF for LiAlH₄). The flask is cooled in an ice bath.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic 1-(4-Methylphenyl)ethanol. Further purification can be achieved by column chromatography if necessary.

Enantiomeric Separation: The Art of Chiral Resolution

For applications requiring a single enantiomer, the racemic mixture must be resolved. Kinetic resolution is a highly effective strategy where one enantiomer reacts at a different rate than the other in the presence of a chiral catalyst or reagent.[4]

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful and widely used method due to the high enantioselectivity of enzymes, particularly lipases.[5][6] The principle involves the selective acylation of one enantiomer of the alcohol, leaving the other unreacted.

Mechanism of Action: A lipase, such as Lipase B from Candida antarctica (often immobilized as Novozym 435), is used as the chiral catalyst.[7] An acyl donor, commonly vinyl acetate, serves to irreversibly acylate the alcohol. The enzyme's active site is chiral and preferentially binds one enantiomer of the alcohol, facilitating its rapid acylation. The other enantiomer fits poorly into the active site and reacts much more slowly. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (now an ester) from the slow-reacting (unreacted) alcohol.[4]

Caption: Workflow for enzymatic kinetic resolution of 1-(4-Methylphenyl)ethanol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Setup: Racemic 1-(4-Methylphenyl)ethanol is dissolved in an appropriate organic solvent (e.g., isooctane or hexane) in a flask.[8]

-

Reagents: Vinyl acetate (as the acyl donor) and the lipase (e.g., Novozym 435) are added to the solution.[7][8]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40-50°C). The reaction is monitored for conversion, often aiming for approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[8]

-

Termination: Once the desired conversion is reached, the enzyme is removed by filtration.

-

Separation: The solvent is evaporated, and the resulting mixture of the acylated enantiomer (ester) and the unreacted alcohol enantiomer is separated using column chromatography on silica gel.

Enantioselective Synthesis: A Direct Route to Enantiopurity

An alternative to resolution is enantioselective synthesis (or asymmetric synthesis), which aims to create a single enantiomer directly. A common method is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 4'-methylacetophenone.[1]

The Role of the Chiral Catalyst: This process utilizes a chiral catalyst, typically a complex of a transition metal (like Ruthenium or Rhodium) with a chiral ligand. The catalyst creates a chiral environment around the ketone, forcing the hydride transfer from a donor (e.g., isopropanol or formic acid) to occur preferentially on one face of the carbonyl group. This directed attack leads to the formation of one alcohol enantiomer in significant excess over the other.

Caption: Workflow for asymmetric synthesis of 1-(4-Methylphenyl)ethanol.

Analytical Characterization: Quantifying Enantiomeric Purity

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is critical. The most powerful and widely used technique is chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC: Chiral HPLC employs a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[9] As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP.[9] One enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, thus, their separation on the chromatogram. The relative area of the two peaks allows for the precise calculation of the enantiomeric excess.

Physicochemical Properties and Data Summary

The enantiomers of 1-(4-Methylphenyl)ethanol share most physical properties but differ in their optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [10][11] |

| Molecular Weight | 136.19 g/mol | [10][11] |

| Appearance | Clear, colorless liquid | [3][10] |

| Boiling Point | 218-220 °C | [10] |

| Density | ~0.987 g/mL at 20 °C | [10] |

| Solubility | Slightly soluble in water | [11][12] |

| Optical Rotation ([α]D) | (R)-enantiomer: Positive (+) | [3] |

| (S)-enantiomer: Negative (-) |

Applications in Drug Development and Fine Chemicals

The enantiopure forms of 1-(4-Methylphenyl)ethanol are valuable chiral building blocks.[1] Their primary utility lies in their role as intermediates for synthesizing more complex, high-value molecules where stereochemistry is critical for biological activity.

-

Pharmaceutical Synthesis: Chiral alcohols are key precursors for many active pharmaceutical ingredients (APIs). The specific stereochemistry of 1-(4-Methylphenyl)ethanol can be transferred through subsequent reaction steps to control the stereochemistry of the final drug molecule.[2]

-

Chiral Auxiliaries and Ligands: The molecule can be converted into other useful chiral compounds, such as (R)-1-(4-methylphenyl)ethylamine, which is a widely used resolving agent and a building block for chiral ligands in asymmetric catalysis.[1]

-

Agrochemicals and Fragrances: The specific stereoisomers can exhibit different biological activities in agrochemicals or possess distinct sensory properties, making them useful in the fragrance industry.[2][11] It has been identified as a component in the essential oils of some plants.[10][13]

Conclusion

1-(4-Methylphenyl)ethanol is a quintessential example of a chiral secondary alcohol that provides a clear and practical platform for the study and application of stereochemistry. The straightforward synthesis of its racemic form, coupled with robust and highly selective methods for both chiral resolution and enantioselective synthesis, makes it an indispensable tool for researchers. The ability to access its enantiopure forms is critical for its role as a versatile chiral synthon, enabling the stereocontrolled synthesis of complex molecules vital to the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its stereochemical properties and the methodologies to control them is fundamental for any scientist working in the field of asymmetric synthesis and drug development.

References

-

Benchchem. (R)-1-(4-Methylphenyl)ethanol | 42070-92-8.

-

ChemicalBook. 1-(4-Methylphenyl)ethanol | 536-50-5.

-

Guidechem. 1-(4-Methylphenyl)ethanol 536-50-5 wiki.

-

MedChemExpress. 1-(4-Methylphenyl)ethanol | Aromatic Secondary Alcohol.

-

MedChemExpress. 1-(4-Methylphenyl)ethanol - Product Data Sheet.

-

FooDB. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755).

-

ResearchGate. Experimental and optimization for kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers by lipase-catalyzed transesterification in organic phase.

-

ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...

-

CymitQuimica. CAS 42070-92-8: (+)-1-(4-Methylphenyl)ethanol.

-

HMDB. Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378).

-

Chem-Impex. 1-(4-Methylphenyl)ethanol.

-

CymitQuimica. 1-(4-Methylphenyl)ethanol, 97%.

-

ResearchGate. Enzyme-catalyzed kinetic resolutions | Download Scientific Diagram.

-

PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.

-

Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of alcohols.

-

Stenutz. 1-(4-methylphenyl)ethanol.

-

Fisher Scientific. 1-(4-Methylphenyl)ethanol, 97%.

-

Chemsrc. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5.

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.

-

Thermo Fisher Scientific. 1-(4-Methylphenyl)ethanol, 97% 1 g.

-

Smolecule. Buy 1-(4-Methylphenyl)ethanol | 5788-09-0.

-

BGB Analytik. CHIRAL Handbook.

-

BLD Pharm. 536-50-5|1-(4-Methylphenyl)ethanol.

-

ResearchGate. (PDF) Chiral Separation Principles.

-

Thermo Fisher Scientific. 1-(4-Methylphenyl)ethanol, 97% 1 g.

-

Thermo Fisher Scientific. 1-(4-Methylphenyl)ethanol, 97% 25 g.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 42070-92-8: (+)-1-(4-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bgb-analytik.com [bgb-analytik.com]

- 10. 1-(4-Methylphenyl)ethanol | 536-50-5 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]

- 13. 1-(4-Methylphenyl)ethanol, 97% | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of (S)-1-(4-Methylphenyl)ethanol

Abstract

(S)-1-(4-Methylphenyl)ethanol is a chiral secondary aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its specific stereochemistry makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its structural and physicochemical properties, spectroscopic data, chemical reactivity, and a detailed protocol for its enantiomeric analysis by chiral High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals.

Introduction and Chemical Identity

This compound, also known as (S)-1-(p-tolyl)ethanol or (αS)-α,4-Dimethylbenzyl alcohol, is an organic compound belonging to the class of toluenes and secondary alcohols.[1][2] Its structure consists of an ethanol backbone with a p-tolyl (4-methylphenyl) substituent at the C-1 position. The stereogenic center at C-1 gives rise to two enantiomers, (S) and (R). The (S)-enantiomer, the focus of this guide, is a specific stereoisomer with distinct optical properties. This compound is found naturally in some plants, such as those in the ginger family (Zingiberaceae), and the naturally occurring product is often the levorotatory enantiomer.[3][4] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals and is also used as a fragrance and flavoring agent.[5][6]

Key Identifiers:

-

IUPAC Name: (1S)-1-(4-methylphenyl)ethanol[7]

-

CAS Number: 51154-54-2[7]

-

Molecular Formula: C₉H₁₂O[7]

-

Molecular Weight: 136.19 g/mol [7]

-

InChI Key: JESIHYIJKKUWIS-QMMMGPOBSA-N[7]

-

Canonical SMILES: CC1=CC=C(C)C=C1[7]

Physicochemical Properties

The physical state of 1-(4-methylphenyl)ethanol is a clear, colorless liquid at room temperature.[8] Its properties are largely dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar p-tolyl group.

Solubility and Appearance

The compound is described as slightly soluble or slightly miscible with water.[8][9] The hydroxyl group can participate in hydrogen bonding with water, but the hydrophobic aromatic ring limits its overall aqueous solubility. It is readily soluble in common organic solvents such as alcohols, ether, and acetone.

Thermal and Optical Properties

A summary of the key quantitative physical data for 1-(4-methylphenyl)ethanol (racemic unless otherwise specified) is presented in Table 1. While a specific optical rotation for the pure (S)-enantiomer is not widely reported in readily available literature, the designation "(-)" is often associated with the (S)-isomer in supplier catalogs, indicating it is levorotatory.[7] The optical rotation of chiral compounds is a critical parameter for confirming stereochemical identity and purity.[10]

Table 1: Physical and Chemical Properties of 1-(4-Methylphenyl)ethanol

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [8] |

| Molecular Formula | C₉H₁₂O | [7] |

| Molecular Weight | 136.19 g/mol | [7] |

| Boiling Point | 218-220 °C | [3][4] |

| Density | 0.987 g/mL at 20 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.523 - 1.524 | [11] |

| Flash Point | 102 °C (215.6 °F) | [3][8] |

| Water Solubility | Slightly soluble/miscible | [8][9] |

| pKa (Predicted) | 14.56 ± 0.20 | [3] |

| LogP (Predicted) | 1.84 - 2.06 | [1][3] |

| CAS Number (S-enantiomer) | 51154-54-2 | [7] |

| CAS Number (Racemate) | 536-50-5 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR (400 MHz, CDCl₃): [12]

-

δ 7.26 (d, J = 7.2 Hz, 2H): Aromatic protons ortho to the ethyl-alcohol group.

-

δ 7.16 (d, J = 7.6 Hz, 2H): Aromatic protons meta to the ethyl-alcohol group.

-

δ 4.85 (q, J = 4.8 Hz, 1H): Methine proton (CH) of the ethyl group, coupled to the methyl protons.

-

δ 2.35 (s, 3H): Protons of the methyl group on the aromatic ring.

-

δ 1.91 (s, 1H): Proton of the hydroxyl group (OH). Note: This signal can be broad and its chemical shift is concentration and solvent dependent.

-

δ 1.48 (d, J = 6.4 Hz, 3H): Protons of the methyl group (CH₃) of the ethyl group, coupled to the methine proton.

¹³C NMR (100 MHz, CDCl₃): [12]

-

δ 142.9: Quaternary aromatic carbon attached to the ethyl-alcohol group.

-

δ 137.2: Quaternary aromatic carbon attached to the methyl group.

-

δ 129.2: Aromatic CH carbons meta to the ethyl-alcohol group.

-

δ 125.4: Aromatic CH carbons ortho to the ethyl-alcohol group.

-

δ 70.3: Methine carbon (CH-OH).

-

δ 25.1: Methyl carbon of the ethyl group.

-

δ 21.1: Methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

-

~3360 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[12]

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

~1514 cm⁻¹: C=C stretching vibrations within the aromatic ring.[12]

-

~1089 cm⁻¹: C-O stretching vibration of the secondary alcohol.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 136. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 121 and a base peak corresponding to the stable benzylic cation formed by the loss of water and a methyl radical.

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes reactions typical of this functional class. Its stability is generally good under normal conditions, though it is incompatible with strong oxidizing and reducing agents.[8]

-

Oxidation: It can be oxidized to the corresponding ketone, 4'-methylacetophenone. This is a common transformation and a key consideration in its synthetic applications.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, which are often used in fragrance applications.

-

Dehydration: Under acidic conditions, it can undergo dehydration to form 4-methylstyrene.

-

Asymmetric Synthesis: The primary value of this chiral alcohol is its use as a starting material or intermediate. The stereocenter can be used to direct the stereochemical outcome of subsequent reactions, a fundamental principle in the development of enantiomerically pure drugs.[13]

Enantiomeric Purity Analysis: A Chiral HPLC Protocol

Determining the enantiomeric excess (ee) is critical for any application involving a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[6][14] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.[15]

Causality Behind Experimental Choices

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including aromatic alcohols.[6][8] Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose columns are excellent starting points.[1][6] The chiral recognition mechanism involves a combination of hydrogen bonding (with the analyte's hydroxyl group), π-π interactions (with the aromatic ring), and steric interactions within the chiral grooves of the polysaccharide polymer.[15]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is most common for these CSPs.[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting the percentage of the alcohol modifier is the primary way to optimize the separation; decreasing the alcohol content generally increases retention and can improve resolution, while increasing it shortens the analysis time.

-

Detector: A standard UV detector is sufficient, as the aromatic ring provides strong chromophores. A wavelength of 214 nm or 254 nm is typically effective.[1]

Step-by-Step Protocol for Chiral HPLC Analysis

This protocol is a representative method based on established principles for separating similar aromatic alcohols.[1][6] Optimization may be required for specific instruments and columns.

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of 95% n-hexane and 5% isopropanol (v/v) .

-

Use HPLC-grade solvents.

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation.

-

-

System Preparation and Equilibration:

-

Purge the HPLC pump and lines with the mobile phase to remove any previously used solvents.

-

Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes, or until a stable baseline is achieved on the detector.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic 1-(4-methylphenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a sample of the this compound to be tested at the same concentration.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C (controlled via a column oven for reproducibility)

-

Detection: UV at 214 nm[1]

-

-

Data Analysis:

-

Inject the racemic standard first to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.

-

Inject the (S)-enantiomer sample to identify its corresponding peak.

-

Calculate the enantiomeric excess (ee) of the sample using the peak areas (A) of the (S) and (R) enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100

-

Workflow Diagram

The logical workflow for developing and executing a chiral HPLC method is depicted below.

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Conclusion

This compound is a fundamentally important chiral synthon with well-defined physicochemical and spectroscopic properties. Its utility in asymmetric synthesis demands rigorous analytical control, particularly concerning its enantiomeric purity. The methods and data presented in this guide, from spectroscopic characterization to a detailed chiral HPLC protocol, provide a robust framework for scientists and researchers. This foundational knowledge is critical for ensuring the quality, efficacy, and safety of the advanced intermediates and final products derived from this valuable chiral alcohol.

References

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science. [Link]

-

1-p-Tolylethanol, (-)-. PubChem. [Link]

-

Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. (2019). Molecules. [Link]

-

Supporting information for Asymmetric transfer hydrogenation of ketones catalyzed by half-sandwich ruthenium complexes. The Royal Society of Chemistry. [Link]

-

1-(4-Methylphenyl)ethanol | 536-50-5. J&K Scientific. [Link]

-

(1S)-1-(4-methylphenyl)ethan-1-ol. Molport. [Link]

-

This compound | 51154-54-2. Capot Chemical. [Link]

-

Specific rotation – Knowledge and References. Taylor & Francis. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Chiral HPLC for efficient resolution of enantiomers. (2013). ResearchGate. [Link]

-

Supporting Information for Cobalt-Catalyzed Asymmetric Hydrosilylation of Ketones. The Royal Society of Chemistry. [Link]

-

Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Human Metabolome Database. [Link]

-

CHIRAL Handbook. BGB Analytik. [Link]

-

1-(p-tolyl)ethanol | Solubility of Things. Solubility of Things. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. 1-(4-Methylphenyl)ethanol | 536-50-5 [chemicalbook.com]

- 5. Subscribe to Tetrahedron: Asymmetry - 0957-4166 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-p-Tolylethanol, (-)- | C9H12O | CID 6993963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ymc.co.jp [ymc.co.jp]

- 9. par.nsf.gov [par.nsf.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]

The Fulcrum of Chirality: A Technical Guide to the Synthesis and Application of Chiral Secondary Alcohols

Abstract

Chiral secondary alcohols are paramount structural motifs in modern chemistry, serving as indispensable building blocks for a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical endeavor. This technical guide provides an in-depth exploration of the principal methodologies for synthesizing chiral secondary alcohols, including the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols. We will delve into the mechanistic underpinnings, practical experimental protocols, and the causal factors influencing catalyst and method selection. Furthermore, this guide will illuminate the diverse applications of these chiral synthons, from their role as key intermediates in blockbuster drugs to their emerging use in advanced materials, thereby offering researchers, chemists, and drug development professionals a comprehensive resource for leveraging these vital molecules.

The Significance of Stereochemistry in Secondary Alcohols

Chirality is a fundamental property of molecules that has profound implications in biological systems. For many pharmaceuticals and agrochemicals, only one enantiomer of a chiral molecule elicits the desired therapeutic or biological effect, while the other may be inactive or even detrimental.[1] Chiral secondary alcohols are frequently the molecular linchpin where this critical stereochemistry is established. Their hydroxyl group provides a versatile handle for further chemical transformations, making them highly sought-after intermediates in multi-step syntheses. The ability to produce these alcohols with high enantiomeric purity is, therefore, not merely an academic challenge but a crucial requirement for the development of safer and more effective chemical products.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically enriched secondary alcohols is primarily achieved through two strategic approaches: the asymmetric reduction of prochiral ketones and the resolution of racemic secondary alcohols. The choice between these pathways is dictated by factors such as the availability and cost of the starting material (ketone vs. racemic alcohol), the desired scale of the reaction, and the performance of available catalysts for a specific substrate.

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Reduction | A prochiral ketone is converted directly to a single enantiomer of the corresponding alcohol using a chiral catalyst or reagent. | Atom economical (theoretical 100% yield), direct access to the desired enantiomer. | Requires a suitable prochiral ketone precursor; catalyst performance can be highly substrate-dependent. |

| Kinetic Resolution | A racemic mixture of a secondary alcohol is subjected to a reaction (typically acylation) catalyzed by a chiral entity (often an enzyme) that selectively converts one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. | Can utilize readily available and inexpensive racemic alcohols. | Maximum theoretical yield for a single enantiomer is 50%; requires separation of the product from the unreacted starting material. |

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones stands as one of the most elegant and efficient methods for generating chiral secondary alcohols. This approach can be broadly categorized into metal-catalyzed hydrogenations and stoichiometric or catalytic reductions using chiral boron-based reagents, as well as biocatalytic methods.

Noyori Asymmetric Hydrogenation

A landmark achievement in asymmetric catalysis, the Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing a C2-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine.[1][2] This system is renowned for its high efficiency (high turnover numbers), exceptional enantioselectivity, and broad substrate scope, particularly for aromatic and certain unsaturated ketones.[2]

Causality Behind the Method: The success of the Noyori hydrogenation lies in the formation of a metal-ligand bifunctional catalyst. The reaction proceeds through a six-membered pericyclic transition state where the Ru-H bond and the N-H of the diamine ligand interact with the ketone's carbonyl group.[1] This highly organized transition state, dictated by the chirality of both the diphosphine and diamine ligands, facilitates a highly face-selective hydride transfer from the metal to the carbonyl carbon.[1][2]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantiomeric excess.

Materials:

-

[RuCl((R,R)-TsDPEN)((R)-xyliphos)] (Catalyst)

-

Acetophenone

-

Isopropanol (Anhydrous)

-

Potassium tert-butoxide (t-BuOK)

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ru-catalyst (e.g., 0.01 mol%).

-

Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add acetophenone (1.0 eq) and anhydrous isopropanol under a positive pressure of inert gas.

-

Initiation: Add a solution of potassium tert-butoxide (e.g., 2.0 mol%) in isopropanol to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 28 °C) under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess (e.e.).

-

Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure (R)-1-phenylethanol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral chromatography and compared to literature values for this specific catalyst system. The absolute configuration can be confirmed by comparing the sign of the optical rotation with known standards.

Troubleshooting Guide for Asymmetric Hydrogenation:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Catalyst poisoning (impurities in substrate or solvent), insufficient catalyst activation, incorrect temperature or pressure. | Purify substrate and solvent; ensure starting materials are anhydrous and oxygen-free. Re-evaluate catalyst activation procedure. Optimize temperature and hydrogen pressure.[3] |

| Low Enantioselectivity | Incorrect catalyst/ligand combination for the substrate, reaction temperature too high, presence of water. | Screen different chiral ligands. Conduct the reaction at a lower temperature. Ensure strictly anhydrous conditions.[4] |

| Poor Reproducibility | Inconsistent quality of reagents or catalyst, variations in reaction setup (e.g., stirring rate, vessel geometry). | Use reagents from a reliable source and handle the catalyst under inert conditions. Standardize the experimental setup and procedure. |

Diagram: Mechanism of Noyori Asymmetric Hydrogenation

Caption: The catalytic cycle of Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[5][6] The catalyst is typically derived from a chiral amino alcohol, such as (S)-diphenylprolinol.[7][8]

Causality Behind the Method: The remarkable selectivity of the CBS reduction stems from the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone.[9] The nitrogen atom of the catalyst acts as a Lewis base, coordinating to the borane and enhancing its hydridic character. Simultaneously, the endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone.[6] This coordination occurs preferentially on the more sterically accessible lone pair of the oxygen, orienting the ketone for a face-selective intramolecular hydride transfer from the coordinated borane via a stable six-membered ring transition state.[6]

Experimental Protocol: CBS Reduction of a Prochiral Ketone

Objective: To prepare an enantiomerically enriched secondary alcohol using an in-situ generated CBS catalyst.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Formation (in situ): In an oven-dried, argon-flushed flask, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq). Stir for 15-20 minutes at 0 °C to form the oxazaborolidine catalyst.

-

Ketone Addition: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, substrate-dependent). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Borane Addition: Concurrently or subsequently, add the remaining borane-dimethyl sulfide complex (e.g., 0.6 eq) slowly to maintain the reaction temperature.

-

Reaction and Monitoring: Stir the reaction at the chosen temperature until completion, as monitored by TLC or GC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Work-up: Concentrate the mixture under reduced pressure. Add 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification and Analysis: Purify the product by silica gel chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Self-Validation: The reaction is sensitive to moisture, which can negatively impact enantioselectivity.[8] Running a parallel reaction with a known substrate (e.g., acetophenone) can validate the activity and selectivity of the in-situ generated catalyst.

Diagram: Mechanism of CBS Reduction

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reductions

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods for asymmetric ketone reduction.[10][11] This approach utilizes whole microbial cells (e.g., baker's yeast, bacteria, fungi) or isolated enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the reduction with high chemo-, regio-, and enantioselectivity under mild reaction conditions (ambient temperature and pressure, aqueous media).[12][13]

Causality Behind the Method: The high selectivity of enzymatic reductions is a result of the intricate, three-dimensional structure of the enzyme's active site. The substrate (ketone) binds within this chiral pocket in a specific orientation through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. This precise positioning exposes only one face of the carbonyl group to the enzyme's cofactor (typically NADH or NADPH), which delivers the hydride, leading to the formation of a single enantiomer of the alcohol product.[14] Modern protein engineering techniques allow for the tuning and optimization of these enzymes to enhance their activity, stability, and selectivity for non-natural substrates.[13]

Industrial Relevance: The scalability, environmental friendliness, and high selectivity of biocatalytic reductions have led to their adoption in large-scale industrial processes for the synthesis of key pharmaceutical intermediates.[10][12]

Kinetic Resolution of Racemic Secondary Alcohols

Kinetic resolution is a robust strategy for obtaining enantiopure compounds from readily available racemic mixtures. The most prevalent method for secondary alcohols is lipase-catalyzed enantioselective acylation.

Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolase enzymes that are remarkably stable and active in organic solvents. They can catalyze the enantioselective acylation of a racemic alcohol using an acyl donor, such as vinyl acetate.[15] The enzyme preferentially acylates one enantiomer, leaving the other enantiomer unreacted. At approximately 50% conversion, both the acylated product and the remaining alcohol can be isolated in high enantiomeric purity.[15][16]

Causality Behind the Method: The mechanism involves a "ping-pong bi-bi" kinetic model. The catalytic triad (serine, histidine, and aspartate) in the lipase's active site is key.[7] The serine hydroxyl group attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the vinyl alcohol (which tautomerizes to acetaldehyde). The racemic alcohol then enters the active site, and one enantiomer (the "fast-reacting" one) acts as a nucleophile, attacking the acyl-enzyme intermediate to form the ester product and regenerate the free enzyme. The other enantiomer reacts much more slowly, or not at all, due to steric hindrance within the chiral active site.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

Objective: To resolve racemic 1-phenylethanol into its (R) and (S) enantiomers.

Materials:

-

Racemic 1-phenylethanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Reaction vessel with temperature control

Procedure:

-

Setup: To a flask, add racemic 1-phenylethanol (1.0 eq) and the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq to target ~50% conversion).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Follow the reaction progress by chiral GC, monitoring the disappearance of the starting alcohol and the appearance of the acetate product, as well as the e.e. of both.

-

Termination and Separation: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Separate the resulting mixture of unreacted alcohol ((S)-1-phenylethanol) and the ester product ((R)-1-phenylethyl acetate) by silica gel column chromatography.

-

Hydrolysis (Optional): The separated (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain (R)-1-phenylethanol.

Self-Validation: The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of an excellent resolution, allowing for the isolation of both enantiomers with high e.e. at 50% conversion.

Comparative Data: Lipase Performance in Kinetic Resolution

| Lipase Source | Substrate | Solvent | Acyl Donor | Conversion (%) | e.e. (Alcohol) | e.e. (Ester) | E-Value |

| Candida antarctica B (Novozym 435) | 1-Phenylethanol | Toluene | Vinyl Acetate | ~50 | >99% | >99% | >200 |

| Pseudomonas cepacia | 1-Phenylethanol | Diisopropyl ether | Vinyl Acetate | ~50 | >99% | >99% | >200 |

| Candida rugosa | 2-Octanol | Hexane | Vinyl Acetate | 48 | 92% | 98% | ~100 |

Note: Data is illustrative and compiled from typical results found in the literature. Actual results may vary.[11][16][17]

Diagram: Mechanism of Lipase-Catalyzed Acylation

Caption: Simplified mechanism for the kinetic resolution of a secondary alcohol via lipase-catalyzed acylation.

Potential Applications of Chiral Secondary Alcohols

The utility of chiral secondary alcohols spans numerous fields, driven by the precise three-dimensional arrangement of their substituents.

Pharmaceutical Synthesis

This is the most significant area of application, where chiral alcohols serve as key intermediates for a multitude of blockbuster drugs. The stereocenter of the alcohol is often incorporated directly into the final active pharmaceutical ingredient (API), where it is crucial for binding to the biological target.

Notable Examples:

-

(S)-2-Chloro-1-(3,4-difluorophenyl)-ethanol: A key chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor .[5]

-

Ethyl (R)-4-cyano-3-hydroxybutyrate: A vital building block for the cholesterol-lowering drug Atorvastatin (Lipitor) . Its synthesis is often accomplished via a ketoreductase-catalyzed process.[18]

-

(S)-3-Amino-3-phenylpropan-1-ol: This amino alcohol is a crucial precursor for Dapoxetine , a medication used to treat premature ejaculation.[19]

Agrochemicals

Similar to pharmaceuticals, the efficacy and selectivity of many modern pesticides and herbicides are dependent on their stereochemistry. Chiral secondary alcohols are used to build these complex molecules.

Example:

-

S-metolachlor: The synthesis of this widely used herbicide involves the asymmetric hydrogenation of an imine, which is mechanistically related to ketone reduction, to generate a chiral amine. The precursor alcohol for the key chiral amine intermediate, (S)-1-methoxy-2-propylamine, is a critical component.[20]

Advanced Materials

The incorporation of chiral secondary alcohols into polymers and liquid crystals can impart unique properties to these materials.

-

Chiral Polymers: Polymerization of monomers derived from chiral secondary alcohols can lead to the formation of helical polymers. The chirality of the monomer unit directs the screw-sense of the polymer chain, influencing its chiroptical properties and potential applications in chiral separations and asymmetric catalysis.[14][21]

-

Ferroelectric Liquid Crystals (FLCs): Chiral secondary alcohols are often used as the chiral dopants or as part of the core structure of liquid crystal molecules. The presence of the stereocenter is essential for breaking the symmetry of certain smectic phases, leading to ferroelectric properties that are exploited in high-speed display devices.[22]

Conclusion and Future Outlook

The synthesis of chiral secondary alcohols remains a vibrant and essential area of chemical research and development. While powerful and reliable methods like Noyori hydrogenation, CBS reduction, and lipase-catalyzed resolutions have become standard tools, the field continues to evolve. The future will likely see the development of more sustainable catalysts using earth-abundant metals, the expansion of the biocatalytic toolbox through protein engineering to tackle ever more complex substrates, and the integration of these synthetic methods into continuous flow processes for more efficient and scalable manufacturing.[23][24] As the demand for enantiomerically pure compounds in medicine, agriculture, and materials science continues to grow, the elegant and precise synthesis of chiral secondary alcohols will remain a critical enabling technology.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be provided here.

-

Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. (2025). Request PDF. [Link]

-

CBS catalyst - Wikipedia. (n.d.). Wikipedia. [Link]

-

Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. (2007). PubMed. [Link]

-

3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs. [Link]

-

Modern Biocatalytic Ketone Reduction. (2015). Request PDF. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. [Link]

-

Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. (2016). ACS Publications. [Link]

-

(PDF) Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. (2007). ResearchGate. [Link]

-

Reagent of the month – CBS oxazaborolidine. (2023). SigutLabs. [Link]

-

Process Development Whitepaper SCALE-UP INTRODUCTION PROJECT PLAN OXYGEN LEVEL WATER CONTENT CATALYST LOADING STARTING MATERIAL. (n.d.). CatSci Ltd. [Link]

-

Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. (2007). SpringerLink. [Link]

-

Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). ACS Publications. [Link]

-

Scale‐Up Studies in Asymmetric Transfer Hydrogenation. (2010). Request PDF. [Link]

-

Chiral polymers. (1999). Elsevier. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC. [Link]

-

Noyori Asymmetric Hydrogenation. (2014). Chem-Station Int. Ed. [Link]

-

Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. (2025). PMC. [Link]

-

Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

CBS Reduction, Enantioselective Catalysis. (2021). YouTube. [Link]

-

The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. (2021). ResearchGate. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2013). PMC. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Dalton Transactions. [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). JOCPR. [Link]

-

Chiral Polymers-The Synthesis of Optically Active Vinyl and Vinylidene Polymers with Main Chain Chirality. (2014). ResearchGate. [Link]

-

Asymmetric hydrogenation - Wikipedia. (n.d.). Wikipedia. [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. [Link]

-

Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. (2004). PubMed. [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2008). NIH. [Link]

-

A model for chiral polymer synthesis. (2012). Advanced Science News. [Link]

-

The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. (2024). LinkedIn. [Link]

-

Highly stereoselective synthesis of chiral aldol polymers using repeated asymmetric Mukaiyama aldol reaction. (1998). Request PDF. [Link]

-

Enantioselective reduction of ketones - Wikipedia. (n.d.). Wikipedia. [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2020). Encyclopedia.pub. [Link]

-

Noyori Hydrogenation. (2022). YouTube. [Link]

-

Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. (2024). MDPI. [Link]

-

Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Publications. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). PMC. [Link]

Sources

- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. catsci.com [catsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. CBS catalyst - Wikipedia [en.wikipedia.org]

- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uwindsor.ca [uwindsor.ca]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. nobelprize.org [nobelprize.org]

- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 22. mdpi.com [mdpi.com]

- 23. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]

- 24. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of (S)-1-(4-Methylphenyl)ethanol for Research and Development

This guide provides an in-depth analysis of the safety data and handling precautions for (S)-1-(4-Methylphenyl)ethanol, a chiral aromatic secondary alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a deeper understanding of the material's properties and the rationale behind safe laboratory practices. By contextualizing safety protocols within the chemical's reactivity and toxicological profile, this guide aims to foster a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Profile

This compound, a member of the toluene family, is a clear, colorless liquid with a characteristic alcohol-like or faint menthol-like odor[1][2][3]. Its specific stereochemistry makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals[4]. A thorough understanding of its physical and chemical properties is the foundation for a comprehensive risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][5] |

| Molecular Weight | 136.19 g/mol | [2][5] |

| CAS Number | 536-50-5 | [5] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Boiling Point | 218-220 °C | [1][2][5] |

| Flash Point | 102 °C | [1][2][5] |

| Density | 0.987 g/mL at 20 °C | [2][3] |

| Water Solubility | Slightly soluble | [1][6][7] |

| Vapor Pressure | 14 mmHg @ 134 °C | [1] |

The high flash point of 102 °C indicates that this compound is combustible but not highly flammable at ambient temperatures[1][2]. However, it can become a fire hazard if heated or in the presence of an ignition source[8]. Its slight solubility in water has implications for both environmental fate in case of a spill and the choice of extinguishing media for fires[1][6][9].

Hazard Identification and Toxicological Assessment

While comprehensive toxicological data for this compound is limited, the available information and the structure of the molecule allow for a reasoned assessment of its potential hazards.

Acute Toxicity

The primary available acute toxicity data is an oral LD50 of 2800 mg/kg in mice[2][7]. This suggests a relatively low order of acute oral toxicity. However, this should not lead to complacency, as other routes of exposure are more relevant in a laboratory setting.

Irritation and Sensitization

Safety data sheets for similar compounds indicate a potential for skin and eye irritation[8][10]. Direct contact with the liquid may cause redness and discomfort. Prolonged or repeated skin contact may lead to dermatitis. While not classified as a skin sensitizer, it is prudent to avoid repeated exposure.

Inhalation

Due to its low vapor pressure at room temperature, the risk of significant inhalation exposure is low under normal handling conditions[1]. However, heating the substance, generating aerosols, or working in poorly ventilated areas can increase the concentration of vapors in the air, potentially leading to respiratory tract irritation[8].

Chronic Exposure

There is currently no data available on the long-term effects of chronic exposure to this compound. In the absence of such data, the precautionary principle dictates that exposure should be minimized.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow provides a structured method for identifying and mitigating risks.

Caption: Figure 1: Risk Assessment Workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with the potential to generate vapors or aerosols (e.g., heating, sonicating, vortexing), a certified chemical fume hood is mandatory[1][11].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times[1]. A face shield should be worn in situations where splashing is a significant risk.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure[1]. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always check the manufacturer's glove compatibility data.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required[1][11]. However, in the event of a large spill or a failure of ventilation, a respirator with an organic vapor cartridge may be necessary.

Caption: Figure 2: PPE Selection Logic.

Emergency Procedures

Preparedness is key to effectively managing incidents.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][11]. Seek immediate medical attention.

-